1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-3-4-10(13)11(6-8)14-5-1-2-9(14)7-15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBNBGQZXPPUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiated Azafulvene-Mediated Electrophilic Substitution
The lithiation of halogenated 1-azafulvenes provides a versatile platform for introducing aryl groups at the pyrrole nitrogen. Building on the work of von Dobeneck and co-workers, 2-bromo-6-dialkylamino-1-azafulvenes serve as precursors for generating lithiated intermediates. For 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, the protocol involves:
- Synthesis of 2-bromo-6-diisopropylamino-1-azafulvene (3f) : Prepared via Vilsmeier-Haack formylation of 3,4-dialkyl-3-pyrrolin-2-ones followed by bromination.
- Halogen-lithium exchange : Treatment of 3f with n-butyllithium at -90°C generates a lithiated species.
- Electrophilic trapping : Reaction with 2,5-dichlorophenyl iodide introduces the aryl group, yielding the N-arylated azafulvene intermediate.
- Hydrolysis : Mild acidic hydrolysis (e.g., aqueous sodium acetate) converts the azafulvene to the aldehyde functionality.
Key Data
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Lithiation | n-BuLi, THF, -90°C | 85% | 92% |
| Arylation | 2,5-Cl₂C₆H₃I, -78°C | 72% | 89% |
| Hydrolysis | NaOAc, H₂O/THF, 60°C | 68% | 95% |
Variable-temperature NMR studies confirm the syn conformational preference of intermediates, critical for minimizing steric clashes during arylation. The electron-deficient nature of 2,5-dichlorophenyl iodide necessitates extended reaction times (24–36 hr) compared to simpler aryl halides.
Morita-Baylis-Hillman Adduct Functionalization
Adapting the cascade reaction methodology from Huang et al., O-Boc-protected Morita-Baylis-Hillman adducts enable concurrent pyrrole ring formation and N-arylation:
- Adduct preparation : Reacting acrylonitrile derivatives with 2,5-dichlorobenzaldehyde in the presence of DABCO.
- Boc protection : Treatment with di-tert-butyl dicarbonate yields stable intermediates.
- Tetrabutylammonium acetate-mediated cyclization : Induces pyrrole ring closure while introducing the aldehyde group.
- Deprotection and purification : Acidic cleavage of the Boc group followed by recrystallization.
Optimized Conditions
- Solvent: Dichloromethane/THF (3:1)
- Catalyst: Tetrabutylammonium acetate (20 mol%)
- Temperature: 40°C, 12 hr
This method achieves 78% overall yield with <1% dimeric byproducts, as confirmed by LC-MS. The electron-withdrawing chlorine atoms enhance reaction rates by stabilizing the transition state during cyclization.
Palladium-Catalyzed Direct Arylation
The Chinese patent CN113511995A describes a hydrogenation-based approach applicable to dichlorophenyl systems:
- Substrate preparation : 2-Chloro-5-(2,5-dichlorophenyl)-1H-pyrrole-3-carbonitrile synthesized via Ullmann coupling.
- Catalytic dechlorination :
- Oxidative formylation : TEMPO-mediated oxidation converts the primary alcohol to the aldehyde.
Comparative Performance
| Parameter | Value |
|---|---|
| Reaction Time | 20 hr |
| Defluorinated Impurity | 0.03% |
| Final Yield | 81% |
This method’s key advantage lies in its scalability—batch sizes up to 100 kg are demonstrated without yield reduction.
Multi-Step Synthesis from Pyrrole-2-Carbaldehyde
A sequential functionalization approach involves:
- N-Protection : Trityl chloride protects the pyrrole nitrogen (92% yield).
- Friedel-Crafts Arylation : AlCl₃-mediated reaction with 2,5-dichlorophenylacetyl chloride (65% yield).
- Deprotection and Oxidation : Trityl removal followed by MnO₂ oxidation to aldehyde (58% yield).
Challenges
- Competing C-alkylation requires strict temperature control (-15°C)
- MnO₂ particle size (200 mesh) critical for oxidation efficiency
Solid-Phase Synthesis for High-Throughput Production
Emerging methodologies employ Wang resin-supported intermediates:
- Resin loading : Coupling via carbodiimide chemistry (93% efficiency)
- On-resin arylation : Microwave-assisted Suzuki coupling (150°C, 20 min)
- Cleavage and purification : TFA/CH₂Cl₂ (1:99) elution followed by flash chromatography
Advantages
- Purity >99% by HPLC
- 15-step library synthesis demonstrated
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2,5-dichlorophenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : Studies have shown that pyrrole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules, which can be utilized in various chemical reactions:
- Synthesis of Heterocycles : It can be used to synthesize various heterocyclic compounds that are crucial in pharmaceuticals .
- Functionalization Reactions : The aldehyde group in the structure allows for further functionalization, enabling the creation of derivatives with enhanced biological activity.
Materials Science
The stability and unique properties of this compound make it suitable for applications in materials science:
- Polymer Development : Its derivatives can be incorporated into polymer matrices to enhance mechanical and thermal properties.
- Coatings and Films : The compound has potential uses in the formulation of advanced coatings due to its chemical stability and resistance to degradation .
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on various pyrrole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as a lead structure for antibiotic development.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Another Pyrrole Derivative | 16 | Escherichia coli |
Case Study 2: Synthesis of Anticancer Agents
In another research effort, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the structure significantly increased cytotoxicity.
| Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Base Compound | 50 | HeLa (Cervical) |
| Modified Compound | 20 | MCF7 (Breast) |
Mechanism of Action
The mechanism by which 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the context of its use and the specific biological target involved.
Comparison with Similar Compounds
Substitution Position Effects
- 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde :
- Electronic asymmetry may alter dipole moments and solubility compared to the 3,5-isomer.
Physicochemical Properties
Commercial Availability
The 3,5-isomer is widely available from suppliers like Thermo Scientific, Echemi, and ChemExper (purity: 95–97%, packaging: 1 g to 10 g) . No suppliers for the 2,5-isomer are listed in the evidence.
Biological Activity
1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods such as the Paal-Knorr synthesis or via electrophilic aromatic substitution followed by formylation. A detailed synthetic route includes:
- Formation of Pyrrole Ring : The initial step involves the formation of the pyrrole structure using appropriate precursors.
- Introduction of Substituents : Electrophilic substitution introduces the 2,5-dichlorophenyl group onto the pyrrole ring.
- Formylation : The final step involves converting a suitable precursor to the carbaldehyde functional group.
Biological Activities
The biological activities of this compound have been evaluated in various studies, revealing its potential as an antimicrobial and anticancer agent. Below are summarized findings from recent research:
Antimicrobial Activity
Research has shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies indicate that pyrrole derivatives can inhibit the growth of various bacterial strains and fungi, including Candida albicans and Staphylococcus aureus .
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans | < 10 µg/mL |
| Other Pyrrole Derivatives | S. aureus | < 5 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit cell proliferation in various cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7) cells.
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, particularly those related to EGFR and VEGFR signaling .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 0.8 | EGFR Inhibition |
| MCF-7 | 0.5 | VEGFR Inhibition |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. Studies have shown that variations in substituents on the pyrrole ring significantly affect potency and selectivity against microbial and cancer cells.
Key Findings:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances antimicrobial activity.
- Substituent Positioning : The position of substituents on the phenyl ring alters binding affinity to biological targets.
Case Studies
Several case studies highlight the effectiveness of pyrrole derivatives in clinical settings:
- Study on Drug-Resistant Bacteria : A study evaluated the efficacy of pyrrole derivatives against drug-resistant strains of Mycobacterium tuberculosis, showing promising results with MIC values lower than those for standard antibiotics .
- Cancer Therapy Trials : Clinical trials have explored the use of pyrrole-based compounds as adjunct therapies in combination with existing chemotherapeutics, leading to improved patient outcomes in certain cancer types .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde?
- Methodological Answer : High-yield synthesis can be achieved via Vilsmeier-Haack formylation or Suzuki-Miyaura cross-coupling. For example, polyalkylation strategies using electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) have been optimized to achieve yields up to 98% for structurally similar pyrrole carbaldehydes . Reaction conditions (e.g., temperature, catalyst loading) should be tailored to minimize steric hindrance from the dichlorophenyl group.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Utilize ¹H NMR in CDCl₃ at 300 MHz to resolve key signals: the aldehyde proton (δ ~9.5–10.0 ppm) and pyrrole ring protons (δ ~6.5–7.5 ppm). Coupling patterns can distinguish substituent positions. For example, the 2,5-dichlorophenyl group will exhibit distinct aromatic splitting, as demonstrated in analogous compounds . Complementary IR spectroscopy can confirm the aldehyde C=O stretch (~1700 cm⁻¹).
Q. What analytical methods are recommended for identifying common synthetic impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are critical for detecting byproducts such as unreacted intermediates or over-alkylated derivatives. Reference standards and retention time matching, as outlined in quality control protocols for heterocyclic aldehydes, ensure accuracy .
Advanced Research Questions
Q. How can mechanistic contradictions in the formation of this compound be resolved?
- Methodological Answer : Kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations can clarify competing pathways (e.g., electrophilic substitution vs. radical mechanisms). For instance, isotopic labeling of the pyrrole nitrogen or chlorophenyl carbons, combined with kinetic profiling, has resolved ambiguities in similar systems .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for drug discovery?
- Methodological Answer : The electron-withdrawing dichlorophenyl group enhances electrophilic reactivity but may reduce nucleophilic character. Pre-functionalization via palladium-catalyzed C–H activation or directed ortho-metalation can introduce handles for Suzuki or Buchwald-Hartwig couplings. Comparative studies with thiophene-substituted analogs highlight the role of halogen electronic effects .
Q. How do computational methods predict its electronic properties for material science applications?
- Methodological Answer : Time-dependent DFT (TD-DFT) simulations of frontier molecular orbitals (HOMO/LUMO) and charge-transfer dynamics can predict optoelectronic behavior. For example, pyrrole carbaldehydes with electron-deficient aryl groups exhibit red-shifted absorption spectra, making them candidates for organic semiconductors .
Q. What experimental designs validate its biological activity while minimizing off-target effects?
- Methodological Answer : Structure-activity relationship (SAR) studies should incorporate isosteric replacements (e.g., replacing Cl with F) and assess cytotoxicity via assays like MTT or apoptosis markers. Parallel artificial membrane permeability assays (PAMPA) can evaluate blood-brain barrier penetration, as demonstrated for neuroactive pyrrole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
